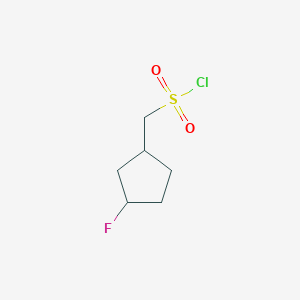

(3-Fluorocyclopentyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

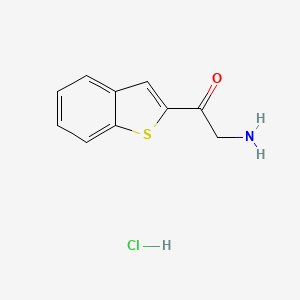

“(3-Fluorocyclopentyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1803570-66-2 . It has a molecular weight of 200.66 .

Molecular Structure Analysis

The molecular formula of “(3-Fluorocyclopentyl)methanesulfonyl chloride” is C6H10ClFO2S .Chemical Reactions Analysis

Methanesulfonyl chloride, a related compound, is highly reactive and is a precursor to many compounds. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Applications De Recherche Scientifique

Acceleration of Enzyme Reactions

Methanesulfonyl derivatives have been studied for their ability to accelerate enzyme reactions, specifically highlighting the interaction with acetylcholinesterase. Substituted ammonium ions were found to significantly increase the rate of reaction, suggesting potential applications in enzymology and drug development (Kitz & Wilson, 1963).

Electrochemical Properties

The electrochemical properties of methanesulfonyl chloride (MSC) have been investigated, demonstrating its utility in forming room temperature ionic liquids, which are beneficial for sodium insertion into vanadium pentoxide. This process is crucial for the development of cathodes in battery technology (Su, Winnick, & Kohl, 2001).

Molecular Structure Analysis

Studies on the molecular structure of methane sulfonyl chloride provide insights into its chemical behavior, which is essential for designing and synthesizing new chemical entities with specific properties. Electron diffraction techniques have been used to understand the geometrical parameters, aiding in the development of compounds with desired chemical and physical characteristics (Hargittai & Hargittai, 1973).

Solvolysis and Reaction Rate Studies

The solvolysis of methanesulfonyl derivatives has been thoroughly examined, providing valuable data on reaction rates and mechanisms. Such studies are fundamental to synthetic chemistry, offering pathways to create diverse chemical compounds efficiently (Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza, 2007).

Fluoromethylation Reactions

Research into efficient methodologies for the fluoromethylation of alkyl and benzyl halides using fluorobis(phenylsulfonyl)methane highlights the versatility of methanesulfonyl chloride derivatives in organic synthesis. This work is pivotal for the development of new pharmaceuticals and materials with fluorine-containing functional groups (Prakash et al., 2009).

Safety and Hazards

Methanesulfonyl chloride, a related compound, is known to be corrosive to metals, toxic if swallowed, harmful in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

(3-fluorocyclopentyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO2S/c7-11(9,10)4-5-1-2-6(8)3-5/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDBCNWSUOTLFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide](/img/structure/B2842663.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2842664.png)

![4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid](/img/structure/B2842668.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)

![N-cyclohexyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2842675.png)

![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2842685.png)